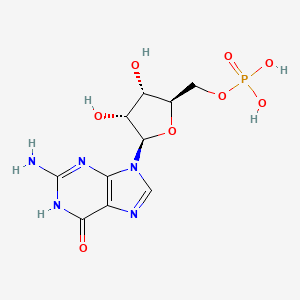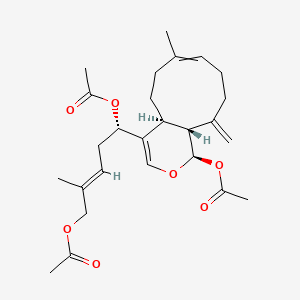
(S)-1-methylcyclopropyl 4-(1-fluoro-2-(2-(2,3,6-trifluorophenyl)acetamido)ethyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “PMID21310611C3” is a synthetic organic compound identified as a ligand with significant activity against the glucose-dependent insulinotropic receptor (GPR119) in humans . This compound has been studied for its potential therapeutic applications, particularly in the context of metabolic disorders such as diabetes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “PMID21310611C3” involves multiple steps, including the formation of key intermediates through various organic reactions. The specific synthetic route and reaction conditions are detailed in the literature . Typically, the synthesis involves the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired product.
Industrial Production Methods: Industrial production of compound “PMID21310611C3” would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing quality control measures. Techniques such as high-pressure homogenization, chromatography, and crystallization may be employed to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Compound “PMID21310611C3” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Compound “PMID21310611C3” has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in various chemical reactions and studies to understand its binding properties and reactivity.
Biology: Studied for its interaction with biological receptors, particularly GPR119, and its potential effects on cellular processes.
Medicine: Investigated for its therapeutic potential in treating metabolic disorders such as diabetes by modulating insulin secretion.
Industry: Potential applications in the development of new pharmaceuticals and chemical products
Mechanism of Action
The mechanism of action of compound “PMID21310611C3” involves its binding to the glucose-dependent insulinotropic receptor (GPR119) in human cells. This binding activates the receptor, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP levels subsequently enhance insulin secretion from pancreatic beta cells, thereby regulating blood glucose levels .
Comparison with Similar Compounds
- CHEMBL1683943
- BDBM50337887
Comparison: Compound “PMID21310611C3” is unique in its high affinity and specificity for the GPR119 receptor compared to similar compounds. Its structure allows for more effective binding and activation of the receptor, making it a promising candidate for therapeutic applications in metabolic disorders .
Properties
Molecular Formula |
C20H24F4N2O3 |
|---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
(1-methylcyclopropyl) 4-[(1S)-1-fluoro-2-[[2-(2,3,6-trifluorophenyl)acetyl]amino]ethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C20H24F4N2O3/c1-20(6-7-20)29-19(28)26-8-4-12(5-9-26)16(23)11-25-17(27)10-13-14(21)2-3-15(22)18(13)24/h2-3,12,16H,4-11H2,1H3,(H,25,27)/t16-/m1/s1 |
InChI Key |
QCIKTRZVLCLGFT-MRXNPFEDSA-N |
Isomeric SMILES |
CC1(CC1)OC(=O)N2CCC(CC2)[C@@H](CNC(=O)CC3=C(C=CC(=C3F)F)F)F |
Canonical SMILES |
CC1(CC1)OC(=O)N2CCC(CC2)C(CNC(=O)CC3=C(C=CC(=C3F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2S,3S,4S,5R,6S,8S,9S,10R,13S,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B10773654.png)
![2-[(6-Amino-1,3-benzothiazol-2-yl)sulfanyl]-N-{1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl}acetamide](/img/structure/B10773661.png)
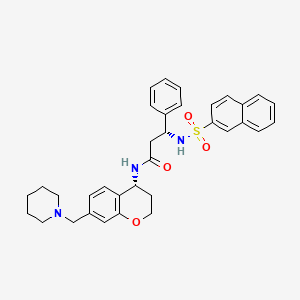
![2-[[5-[2-[[phenyl(pyridin-3-yl)methylidene]amino]oxyethyl]-7,8-dihydronaphthalen-1-yl]oxy]acetic acid](/img/structure/B10773670.png)
methyl]-2,6-dimethylbenzamide](/img/structure/B10773678.png)
![2-[[3-(4-Fluorophenyl)-3-(4-phenylphenoxy)propyl]-methylamino]acetic acid](/img/structure/B10773679.png)
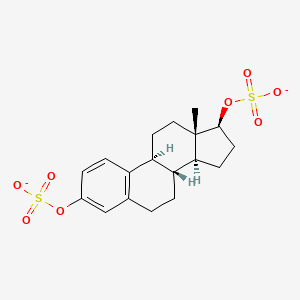

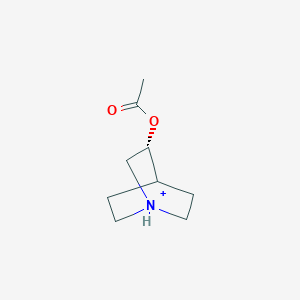
![4-(18F)fluoranyl-N-methyl-N-[4-[6-(propan-2-ylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]benzamide](/img/structure/B10773708.png)
![[(3S,5R,6S,8S,10R,13S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B10773709.png)

